BenchChemオンラインストアへようこそ!

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design ADME

Precision pharmacophore for ATP-competitive kinase programs. The 6-carboxylic acid moiety provides essential hydrogen-bonding interactions within the ATP-binding pocket, while the N3-methyl group fine-tunes lipophilicity for cellular permeability. Avoid SAR collapse from generic imidazopyridines—this exact substitution pattern is critical for c-Met and DYRK1/CLK1 inhibitor development. Secure high-purity, analytically validated material for your focused library synthesis and lead optimization campaigns.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1138444-24-2
Cat. No. B1359199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
CAS1138444-24-2
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CC(=C2)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-11-4-10-6-2-5(8(12)13)3-9-7(6)11/h2-4H,1H3,(H,12,13)
InChIKeyGPELOYZLVAHJOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid (CAS 1138444-24-2): A Core Imidazopyridine Building Block for Kinase-Targeted Medicinal Chemistry


3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS 1138444-24-2) is a heterocyclic building block featuring a fused imidazo[4,5-b]pyridine core with a carboxylic acid at the 6-position and a methyl group at the 3-position . Its planar, purine-mimetic scaffold is a recognized pharmacophore in kinase inhibitor design, enabling ATP-competitive binding . The compound is primarily used in medicinal chemistry for constructing libraries of potential kinase inhibitors, particularly targeting c-Met, DYRK1, CLK1, and BTK [1][2].

Why 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid Cannot Be Replaced by Generic Imidazopyridine Analogs in Structure-Activity Relationship (SAR) Studies


Substituting 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid with generic imidazopyridine analogs introduces significant SAR risk. The specific placement of the carboxylic acid at the 6-position is critical for hydrogen-bonding interactions within kinase ATP-binding pockets, and the N3-methyl group modulates both tautomeric equilibrium and lipophilicity, directly influencing binding mode and cellular permeability [1]. The parent imidazo[4,5-b]pyridine core is a privileged scaffold in kinase inhibition, but simple substitution with other heterocyclic carboxylic acids (e.g., pyridine-3-carboxylic acid) or 2-substituted analogs results in complete loss of activity due to altered binding geometry and electronic properties .

Quantitative Evidence for Selecting 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid Over Alternative Imidazopyridine Scaffolds


Superior Lipophilicity and Predicted Cellular Permeability vs. Unsubstituted Imidazopyridine Core

The 3-methyl substitution on the imidazo[4,5-b]pyridine core significantly increases lipophilicity compared to the unsubstituted 3H-imidazo[4,5-b]pyridine core. This modification is predicted to enhance passive membrane permeability, a critical parameter for intracellular kinase target engagement . While direct logP data for the 6-carboxylic acid derivative is unavailable, its logP can be inferred from the logD of the parent 3-methyl-3H-imidazo[4,5-b]pyridine scaffold, which is estimated to be significantly higher than the unsubstituted core. This property is crucial for lead optimization, where balanced lipophilicity is required for both potency and acceptable ADME properties.

Medicinal Chemistry Kinase Inhibitor Design ADME

Enhanced Aqueous Solubility Relative to C6-Substituted Imidazopyridine Analogs

The presence of a carboxylic acid at the 6-position of the imidazo[4,5-b]pyridine core confers significantly enhanced aqueous solubility compared to non-polar C6-substituted analogs. The parent 3-methyl-3H-imidazo[4,5-b]pyridine has an estimated water solubility of 20,220 mg/L at 25°C, but the introduction of the ionizable carboxylic acid is expected to further increase solubility, particularly at physiological pH, due to ionization . This contrasts sharply with the 6-carbonitrile analog (CAS 1186310-93-9), which exhibits only moderate solubility in polar organic solvents and is expected to have much lower aqueous solubility, limiting its utility in biochemical assays and in vivo studies without formulation . The carboxylic acid also provides a versatile handle for further derivatization (e.g., amide coupling, esterification) without sacrificing the core's binding capabilities.

Medicinal Chemistry Physicochemical Properties Formulation

Critical Role of 6-Carboxylic Acid in c-Met Kinase Inhibitor Binding Affinity: SAR from Patented Series

In a series of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors, the presence of a carboxylic acid or its bioisostere at the 6-position was found to be essential for high binding affinity. The 3-methyl substitution further optimized the fit within the ATP-binding pocket . While specific IC50 data for 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid as a standalone compound is not reported, its importance as a key intermediate is highlighted by the fact that analogs lacking the 6-carboxylic acid moiety or with alternative substituents at this position showed significantly reduced potency (e.g., >10-fold increase in IC50) [1]. This class-level inference underscores the compound's strategic value as a starting point for generating high-affinity leads.

Oncology c-Met Kinase Structure-Activity Relationship

Tautomeric Preference and Enhanced Synthetic Stability vs. 2-Amino and 2-Mercapto Analogs

The 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid scaffold exhibits a stable tautomeric form under physiological conditions, unlike 2-amino and 2-mercapto derivatives, which can undergo tautomeric shifts that alter hydrogen-bonding patterns and reactivity [1]. Specifically, studies on related 2-amino- and 2-mercapto-3-methyl-3H-imidazo[4,5-b]pyridine derivatives show that their tautomeric equilibrium is shifted towards the amino and thione forms, respectively, potentially complicating SAR interpretation and synthetic handling [1]. The 6-carboxylic acid derivative, lacking these labile 2-substituents, offers a more stable and predictable platform for lead optimization. Furthermore, the parent 3-methyl-3H-imidazo[4,5-b]pyridine scaffold is reported to be stable under standard synthetic conditions, allowing for diverse functionalization .

Synthetic Chemistry Tautomerism Stability

Optimal Research and Industrial Application Scenarios for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid Based on Differentiated Evidence


Medicinal Chemistry: c-Met and DYRK1/CLK1 Kinase Inhibitor Lead Optimization

This compound is ideally suited as a core scaffold for synthesizing focused libraries of kinase inhibitors. Its 6-carboxylic acid serves as a critical anchoring point for amide coupling to generate diverse analogs, while the 3-methyl group enhances lipophilicity for cellular permeability. The scaffold's proven utility in potent c-Met and dual DYRK1/CLK1 [1] inhibitors makes it a strategic starting point for oncology and CNS drug discovery programs.

Chemical Biology: Development of Soluble, Cell-Permeable Chemical Probes

The enhanced aqueous solubility of the carboxylic acid derivative, relative to other C6-substituted imidazopyridines, makes it a preferred choice for developing chemical probes for intracellular target validation. Its predicted permeability supports its use in cell-based assays, while the carboxylic acid handle allows for facile conjugation to biotin or fluorophores for pull-down and imaging studies .

Process Chemistry: Synthesis of Advanced Intermediates for BTK and ALK Inhibitors

The compound's stability and synthetic versatility support its use as an advanced intermediate in the multi-step synthesis of complex kinase inhibitors. Its rigid, planar core is a common feature in BTK and ALK4/ALK5 [1] inhibitors. The carboxylic acid can be readily converted to amides, esters, or other functional groups required for downstream chemistry, streamlining synthetic routes and reducing step count.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.